molecular formula C10H11NO2S B14472558 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile CAS No. 65762-91-6

5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile

Cat. No.: B14472558
CAS No.: 65762-91-6
M. Wt: 209.27 g/mol
InChI Key: PGJAFHKDHBRTEM-UHFFFAOYSA-N
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Description

5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure, which includes an acetyl group, an ethoxy group, a methyl group, and a carbonitrile group attached to the thiophene ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile can be achieved through various synthetic routes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

65762-91-6

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

5-acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile

InChI

InChI=1S/C10H11NO2S/c1-4-13-10-8(5-11)6(2)9(14-10)7(3)12/h4H2,1-3H3

InChI Key

PGJAFHKDHBRTEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(S1)C(=O)C)C)C#N

Origin of Product

United States

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